6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide
Description
6-(2-Methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 2-methylimidazole substituent at the 6-position of the pyridazine ring and a 3-(methylthio)phenyl group attached to the carboxamide nitrogen. Pyridazine scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly kinases and enzymes involved in inflammatory or oncogenic pathways.
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(3-methylsulfanylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-17-8-9-21(11)15-7-6-14(19-20-15)16(22)18-12-4-3-5-13(10-12)23-2/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMKEXCMKRMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an imidazole ring and a pyridazine moiety, which are known for their biological significance. The molecular formula is , with a molecular weight of approximately 284.38 g/mol.
Antitumor Activity
Research indicates that compounds containing imidazole and pyridazine rings often exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating an IC50 value of 0.22 µM against BRAF-dependent WM266.4 cells, suggesting potent activity against melanoma . The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression. It was noted that the imidazole group plays a crucial role in binding to the active sites of these enzymes, enhancing its inhibitory potential. For instance, modifications to the imidazole nitrogen atoms were found to impact the compound's efficacy against EGFR mutations .
The biological activity of this compound can be attributed to several mechanisms:
- Catalytic Role : The imidazole ring acts as a catalytic site in enzymatic reactions, facilitating nucleophilic attacks on electrophilic centers within target proteins .
- Binding Affinity : The structural configuration allows for strong binding interactions with various proteins, influencing their activity and stability.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote tumor growth and survival.
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the anticancer efficacy of various derivatives based on this compound. The results indicated that modifications to the methylthio group significantly enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 0.5 µM .
Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit BRAF kinase activity. This study reported that specific structural modifications led to increased selectivity and potency against mutant forms of BRAF, which are prevalent in various cancers. The findings suggest that this compound can serve as a lead for developing targeted therapies .
Data Summary
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antitumor Activity | 0.22 | BRAF-dependent WM266.4 cells |
| Enzyme Inhibition | Varies | EGFR Mutants |
Comparison with Similar Compounds
6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
1-(6-((2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide
Deuterated and Cyclopropane-Modified Derivatives
- Example: 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D₃)pyridazine-3-carboxamide (Evidences 1–2).
- Key Differences : Deuterated methyl (methyl-D₃) and cyclopropane rings enhance metabolic stability and conformational rigidity.
- Impact : These modifications are strategic in optimizing pharmacokinetics, as evidenced by patents held by Bristol-Myers Squibb and Roche .
Data Table: Structural and Developmental Comparison
Key Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethoxy (Ev3) and methylthio (target) substituents modulate electronic profiles, affecting target binding and solubility .
- Deuteration Strategies : Deuterated analogs (Ev1–2) highlight industrial efforts to improve drug half-life, a trend observed in oncology and inflammation therapeutics .
- Synthetic Complexity : Thioether-linked derivatives (Ev4) may face challenges in large-scale synthesis due to multi-step functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
